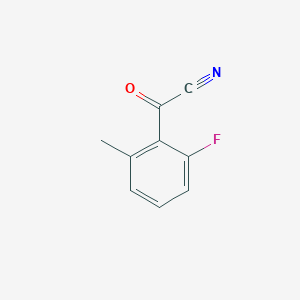
2-Fluoro-6-methylbenzoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-methylbenzoyl cyanide is an organic compound with the molecular formula C9H6FNO It is a derivative of benzoyl cyanide, where the benzene ring is substituted with a fluorine atom at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methylbenzoyl cyanide typically involves the reaction of 2-Fluoro-6-methylbenzoyl chloride with a cyanide source. One common method is the nucleophilic substitution reaction where the chloride group is replaced by a cyanide group. This reaction can be carried out using sodium cyanide or potassium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually performed under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methylbenzoyl cyanide can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide or potassium cyanide in DMF or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of 2-Fluoro-6-methylbenzylamine or 2-Fluoro-6-methylbenzyl alcohol.
Oxidation: Formation of 2-Fluoro-6-methylbenzoic acid or other oxidized derivatives.
Scientific Research Applications
2-Fluoro-6-methylbenzoyl cyanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methylbenzoyl cyanide depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with other molecules. Fluorine’s high electronegativity can enhance the compound’s ability to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The cyanide group can act as a nucleophile or a ligand in coordination chemistry, further expanding the compound’s utility in different contexts.
Comparison with Similar Compounds
2-Fluoro-6-methylbenzoyl cyanide can be compared with other similar compounds such as:
2-Fluoro-6-methylbenzoyl chloride: Similar structure but with a chloride group instead of a cyanide group. It is used as a precursor in the synthesis of this compound.
2-Fluoro-6-methylbenzoic acid: Contains a carboxylic acid group instead of a cyanide group. It is used in the synthesis of various derivatives and as a building block in organic synthesis.
2-Fluoro-6-methylbenzylamine: Contains an amine group instead of a cyanide group. It is used in the synthesis of pharmaceuticals and other bioactive compounds.
The uniqueness of this compound lies in its combination of a fluorine atom and a cyanide group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
590368-96-0 |
|---|---|
Molecular Formula |
C9H6FNO |
Molecular Weight |
163.15 g/mol |
IUPAC Name |
2-fluoro-6-methylbenzoyl cyanide |
InChI |
InChI=1S/C9H6FNO/c1-6-3-2-4-7(10)9(6)8(12)5-11/h2-4H,1H3 |
InChI Key |
ZNHABGGHXSITOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


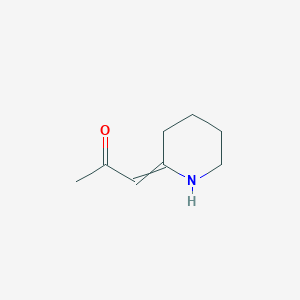
![Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate](/img/structure/B13796817.png)
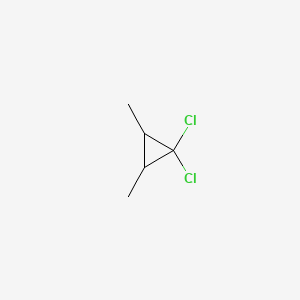

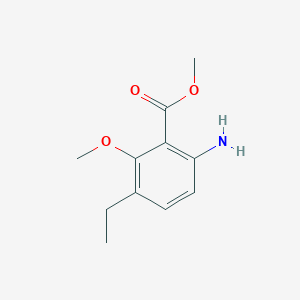
![4-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13796846.png)
![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)
![2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13796855.png)
![1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B13796867.png)


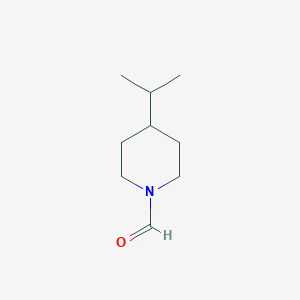
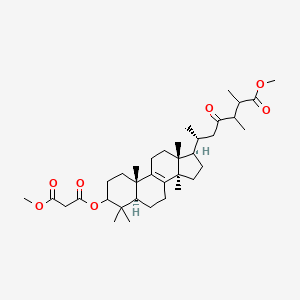
![[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate](/img/structure/B13796898.png)
